molecular formula C8H8Br2 B177323 1-Bromo-3-(bromomethyl)-2-methylbenzene CAS No. 112299-62-4

1-Bromo-3-(bromomethyl)-2-methylbenzene

Cat. No. B177323
M. Wt: 263.96 g/mol
InChI Key: XVLACHXVYBTTPW-UHFFFAOYSA-N
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Description

1-Bromo-3-(bromomethyl)-2-methylbenzene, also known as m-Bromotoluene, m-Methylbromobenzene, m-Tolyl bromide, 3-Bromo-1-methylbenzene, 3-Bromotoluene, 3-Methyl-1-bromobenzene, 3-Methylbromobenzene, and 5-Bromotoluene , is a chemical compound with the molecular formula C7H7Br. It has a molecular weight of 171.034 .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(bromomethyl)-2-methylbenzene consists of a benzene ring with a bromine atom and a methyl group attached to it .


Physical And Chemical Properties Analysis

1-Bromo-3-(bromomethyl)-2-methylbenzene has a boiling point of 182.1±9.0 °C at 760 mmHg and a vapour pressure of 1.1±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.1±3.0 kJ/mol .

Scientific Research Applications

Bromination and Derivative Synthesis

1-Bromo-3-(bromomethyl)-2-methylbenzene has been studied in the context of bromination reactions. Aitken et al. (2016) explored the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to various bromination products including derivatives of 1-bromo-3-(bromomethyl)-2-methylbenzene. These products have potential applications in synthesizing sulfur-containing quinone derivatives (Aitken, Jethwa, Richardson, & Slawin, 2016).

Thermochemistry

Verevkin et al. (2015) focused on the thermochemistry of various bromo- and iodo-substituted methylbenzenes, including 1-bromo-3-methylbenzene. The study involved experimental measurements and quantum-chemical methods to understand the vapor pressures, vaporization, fusion, and sublimation enthalpies of these compounds (Verevkin, Sazonova, Emel’yanenko, Zaitsau, Varfolomeev, Solomonov, & Zherikova, 2015).

Polymer Synthesis

Uhrich et al. (1992) reported on the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, which is similar to 1-bromo-3-(bromomethyl)-2-methylbenzene, in the presence of K2(CO3)2 and 18-crown-6. This process leads to the formation of hyperbranched polymers with significant molecular weight, showcasing its utility in polymer synthesis (Uhrich, Hawker, Fréchet, & Turner, 1992).

X-Ray Structure Analysis

Jones et al. (2012) performed X-ray structure determinations of various bromo- and bromomethylsubstituted benzenes, including compounds structurally related to 1-bromo-3-(bromomethyl)-2-methylbenzene. This research helps in understanding the crystal packing and molecular interactions in these types of compounds (Jones, Kuś, & Dix, 2012).

Oxidation Processes

Okada and Kamiya (1981) studied the liquid-phase oxidation of methylbenzenes using a cobalt-copper-bromide system. This research is relevant as it explores the oxidation behavior of compounds similar to 1-bromo-3-(bromomethyl)-2-methylbenzene, contributing to the understanding of its chemical reactivity (Okada & Kamiya, 1981).

Safety And Hazards

The safety data sheet for a similar compound, 1-Bromo-3-chloropropane, indicates that it is a combustible liquid, harmful if swallowed, and toxic if inhaled . It may cause respiratory irritation and is suspected of causing genetic defects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

1-bromo-3-(bromomethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLACHXVYBTTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627485
Record name 1-Bromo-3-(bromomethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(bromomethyl)-2-methylbenzene

CAS RN

112299-62-4
Record name 1-Bromo-3-(bromomethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-(bromomethyl)-2-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Cheng, W Wang, X Niu, Y Ren, T Liu… - Journal of Medicinal …, 2020 - ACS Publications
A series of programmed cell death-1 (PD-1)/programmed cell death ligand 1 (PD-L1) inhibitors based on the resorcinol diphenyl ether scaffold were discovered by incorporating …
Number of citations: 24 pubs.acs.org
S Zhang - 2023 - deepblue.lib.umich.edu
Major depressive disorder is one of the three leading causes that reduce quality of life. Due to the comorbidity of major depressive disorder with anxiety and chronic pain, existing …
Number of citations: 0 deepblue.lib.umich.edu

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